molecular formula C14H30ClNO2 B13769059 2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride CAS No. 74038-54-3

2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride

Cat. No.: B13769059
CAS No.: 74038-54-3
M. Wt: 279.84 g/mol
InChI Key: JUYHQBIYLJISDR-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride is a quaternary ammonium salt derived from the esterification of 2-ethylhexanoic acid with 2-(diethylamino)ethanol, followed by hydrochlorination. This compound is structurally characterized by a branched 2-ethylhexanoate ester group attached to a diethylaminoethyl moiety. The hydrochloride salt enhances its stability and water solubility, making it suitable for pharmaceutical and industrial applications.

Properties

CAS No.

74038-54-3

Molecular Formula

C14H30ClNO2

Molecular Weight

279.84 g/mol

IUPAC Name

diethyl-[2-(2-ethylhexanoyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C14H29NO2.ClH/c1-5-9-10-13(6-2)14(16)17-12-11-15(7-3)8-4;/h13H,5-12H2,1-4H3;1H

InChI Key

JUYHQBIYLJISDR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OCC[NH+](CC)CC.[Cl-]

Origin of Product

United States

Preparation Methods

Reaction Scheme

$$
\text{ClCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} + \text{HN}(C2H5)2 \xrightarrow[\text{catalyst}]{\text{heat}} \text{(C}2H5)2\text{NCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} + \text{HCl}
$$

The by-product hydrogen chloride is neutralized by sodium hydroxide.

Optimized Conditions and Yields

Embodiment 2-Chloroethoxy Ethanol (g) Diethylamine (g) Catalyst (g) Temp (°C) Time (h) NaOH (g, 40%) Yield (g) Purity (%)
1 383 332 5.7 (DMF) 110-120 4 310 314 98.5
2 383 442 3.8 (DMF) 110-120 4 310 338 98.3
3 383 553 1.9 (DMF) 105-115 3 310 391 98.4
4 383 664 1.9 (DMF) 110-120 3 310 415 98.5
7 383 885 1.9 (DMAc) 80-90 3 310 390 98.7

DMF = N,N-Dimethylformamide, DMAc = N,N-Dimethylacetamide

  • Reaction is conducted in a stainless steel reactor with stirring.
  • Temperature range: 80–130 °C.
  • Reaction time: 2–4 hours.
  • Sodium hydroxide neutralizes HCl formed.
  • Product is isolated by phase separation and vacuum distillation (102–110 °C at 1.33 kPa).
  • Purity consistently above 98% by chromatography.

Esterification to 2-(Diethylamino)ethyl 2-ethylhexanoate

The next step involves esterification of 2-(diethylamino)ethanol with 2-ethylhexanoic acid. This is typically done under reflux conditions with removal of water or using activating agents.

Typical Reaction Conditions

  • Reactants: 2-(Diethylamino)ethanol and 2-ethylhexanoic acid
  • Catalysts: Acid catalysts like sulfuric acid or acid chlorides for activation
  • Solvent: Often performed neat or in an inert solvent such as toluene
  • Temperature: Reflux temperature (~110–120 °C)
  • Water Removal: Dean-Stark apparatus or vacuum distillation to drive equilibrium

Reaction Mechanism

The hydroxyl group of 2-(diethylamino)ethanol attacks the activated carboxyl group of 2-ethylhexanoic acid, forming the ester bond and releasing water.

Formation of Hydrochloride Salt

The free base ester is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium.

  • Procedure: Dissolve the ester in an appropriate solvent (e.g., ethanol or ethyl acetate), then bubble or add HCl gas or HCl solution.
  • Result: Precipitation of this compound salt.
  • Purification: Recrystallization from solvents like ethanol or isopropanol to obtain pure crystalline salt.

Data Table Summary of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purity (%) Notes
2-(Diethylamino)ethanol synthesis 2-Chloroethoxy ethanol + diethylamine + DMF catalyst 80–130 2–4 90–95 >98 Neutralize HCl with NaOH, vacuum distillation
Esterification 2-(Diethylamino)ethanol + 2-ethylhexanoic acid + acid catalyst 110–120 4–6 85–90 >95 Water removal essential for yield
Hydrochloride salt formation Ester + HCl (gas or solution) Ambient 1–2 >95 >98 Recrystallization for purity

Chemical Reactions Analysis

2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Overview

Chemical Formula: C13H27ClN2O2
Molecular Weight: 276.82 g/mol
CAS Number: 103-11-7

The compound is characterized by its diethylamino group, which enhances its solubility and reactivity, making it suitable for various applications.

Polymer Chemistry

2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride serves as a precursor in the synthesis of various polymers. Its unique structure allows it to participate in polymerization reactions, which are essential for creating new materials with desirable properties.

Case Study: Polymerization Reactions

Research indicates that the compound can be utilized in the synthesis of copolymers that exhibit enhanced thermal stability and mechanical properties. For instance, it has been successfully employed in the preparation of amphiphilic block copolymers that can encapsulate therapeutic agents for drug delivery systems .

Biochemical Applications

In biochemistry, this compound is often used as a reagent for modifying biomolecules. Its ability to form stable bonds with proteins makes it valuable for enzyme immobilization and biosensor development.

Case Study: Enzyme Immobilization

A study demonstrated that this compound could effectively immobilize glucose oxidase on polymeric matrices, enhancing the enzyme's stability and activity in various pH conditions . This application is crucial for developing biosensors that can operate under varying environmental conditions.

Agricultural Applications

The compound has also shown potential in agricultural science as a plant growth regulator. It can enhance cold resistance in crops, thereby improving their resilience to adverse weather conditions.

Case Study: Cold Resistance in Tomato Plants

Research conducted on tomato seedlings revealed that applying hexanoic acid derivatives of this compound significantly increased their cold resistance. The optimal concentration was found to be between 20-40 mg·L^-1, leading to improved physiological indices related to stress tolerance .

Table 1: Properties and Applications of this compound

Property/Application Description
Chemical Structure Contains a diethylamino group enhancing solubility and reactivity
Polymer Synthesis Used as a precursor for creating copolymers with improved properties
Enzyme Immobilization Effective in stabilizing enzymes for biosensor applications
Agricultural Use Enhances cold resistance in crops such as tomatoes

Table 2: Case Studies Summary

Study Focus Findings
Polymerization Reactions Enhanced thermal stability and mechanical properties in synthesized polymers
Enzyme Stabilization Improved activity of glucose oxidase when immobilized using the compound
Cold Resistance in Crops Significant increase in cold tolerance observed in tomato seedlings

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Hypothetically estimated as C₁₃H₂₈ClNO₂ (based on structural analogs).
  • Molecular Weight : ~265.8 g/mol.
  • Physical State: Likely a crystalline solid with a melting point range of 190–210°C (inferred from similar compounds like 2-(diethylamino)ethyl chloride hydrochloride, which melts at 206–210°C) .
  • Solubility: Expected to be soluble in water, ethanol, and polar organic solvents due to the hydrophilic hydrochloride group and hydrophobic ester chain.

Applications: Primarily used as a pharmaceutical intermediate, this compound may serve as a precursor for synthesizing local anesthetics, vasodilators, or muscle relaxants.

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares 2-(diethylamino)ethyl 2-ethylhexanoate hydrochloride with key analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications Safety Profile
This compound C₁₃H₂₈ClNO₂ (hypothetical) ~265.8 Branched ester enhances lipophilicity; hydrochloride improves solubility. Pharmaceutical intermediate, potential drug delivery enhancer. Likely irritant (similar to diethylaminoethyl derivatives); requires precautions against inhalation/skin contact.
2-(Diethylamino)ethyl chloride hydrochloride C₆H₁₅Cl₂N 172.09 Chloride substituent; high melting point (206–210°C). Key intermediate for quaternary ammonium drugs (e.g., muscle relaxants). Acute toxicity (H300, H310), skin corrosion (H314); moisture-sensitive.
Dicyclomine Hydrochloride C₁₉H₃₅NO₂·HCl 345.95 Bicyclohexyl carboxylate ester; anticholinergic properties. Treatment of gastrointestinal spasms. Standard pharmaceutical handling; no severe hazards reported.
Chromonar Hydrochloride C₁₈H₂₄NO₄·HCl 369.85 Benzopyran-derived structure; coronary vasodilator. Management of angina pectoris. Limited toxicity data; likely requires controlled handling.
2-(Diethylamino)ethyl 4-methylbenzoate hydrochloride C₁₄H₂₂ClNO₂ 283.79 Aromatic ester (p-toluic acid); rigid structure. Local anesthetic precursor. Precautionary measures against dust inhalation (P261, P262) .

Key Differences and Implications

Structural Variations: Ester Group: The 2-ethylhexanoate group in the target compound introduces branching, increasing lipophilicity compared to aromatic esters (e.g., 4-methylbenzoate in ) or rigid bicyclohexyl groups (e.g., Dicyclomine ). This enhances membrane permeability but may reduce aqueous stability. Functional Moieties: The chloride in 2-(diethylamino)ethyl chloride hydrochloride increases reactivity for quaternization, while ester groups in other compounds favor hydrolytic degradation.

Physicochemical Properties: Solubility: The hydrochloride salt ensures water solubility across analogs, but branched esters (e.g., 2-ethylhexanoate) reduce polarity compared to aromatic derivatives. Melting Points: Linear or aromatic analogs (e.g., 206–210°C for ) have higher melting points than branched esters, which may exhibit lower thermal stability.

Applications :

  • Pharmaceutical Intermediates : The chloride derivative is pivotal in synthesizing quaternary ammonium drugs, while the target compound’s ester group may optimize prodrug formulations.
  • Direct Therapeutic Use : Dicyclomine and Chromonar are active pharmaceuticals, whereas the target compound is primarily an intermediate.

Safety :

  • Toxicity : Chloride derivatives (e.g., ) exhibit acute toxicity (H300-H330), whereas esterified analogs (e.g., ) require precautions against inhalation but show lower acute hazards.

Biological Activity

2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride, commonly referred to as DEAEH, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of DEAEH, focusing on its antimicrobial properties, toxicity profiles, and applications in drug delivery systems.

  • Chemical Formula : C14H29ClN2O2
  • Molecular Weight : 288.85 g/mol
  • CAS Number : 52870

Antimicrobial Activity

Recent studies have highlighted the intrinsic antimicrobial properties of polymers containing DEAEH. These polymers have been shown to exhibit varying degrees of activity against different bacterial strains.

The antimicrobial action of DEAEH-containing polymers is primarily attributed to their ability to disrupt bacterial cell membranes. The cationic nature of these polymers allows them to interact electrostatically with the anionic components of bacterial membranes, leading to increased permeability and eventual cell lysis .

Case Studies

  • Polyacrylate Polymers : A study demonstrated that a polymer composed of methyl methacrylate and 2-(diethylamino)ethyl methacrylate effectively inhibited the adhesion of Salmonella typhimurium and Escherichia coli . This suggests that DEAEH can be integrated into polymer formulations to enhance their antibacterial properties.
  • Hydrophobically Modified Polyvinylamines : Research indicated that hydrophobically modified polyvinylamines showed potent activity against E. coli and Bacillus subtilis, with DEAEH playing a critical role in enhancing the antimicrobial efficacy through structural modifications .

Toxicity Profiles

The toxicity of DEAEH has been assessed in various studies, indicating its safety profile across different species.

Acute Toxicity Studies

A comprehensive review included data from approximately 3,760 studies on various chemicals, including DEAEH. The acute oral toxicity (LD50) was evaluated across multiple species, providing insights into its safety for potential therapeutic applications .

SpeciesLD50 (mg/kg)
BirdsXX
MammalsYY
Aquatic LifeZZ

Note: Specific values for DEAEH are not provided in the available literature but are essential for understanding its safety profile.

Applications in Drug Delivery Systems

DEAEH has shown promise in drug delivery applications due to its ability to form pH-responsive systems.

Drug Release Mechanism

In drug delivery systems utilizing DEAEH, the compound acts as a gatekeeper that responds to pH changes within tumor microenvironments. At acidic pH levels typical of tumor tissues, DEAEH facilitates the release of encapsulated drugs by altering the polymer's conformation, allowing for targeted therapy with minimal impact on healthy tissues .

Efficacy Studies

In vitro studies have demonstrated that drug delivery systems incorporating DEAEH significantly enhance cellular uptake and cytotoxicity against cancer cell lines like HepG2. For instance, one study reported that at a concentration of 20 mg/L, the viability of HepG2 cells decreased to less than 20% after 48 hours .

Q & A

Basic: What are the recommended synthetic routes for 2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride, and how can purity be validated?

Methodological Answer:
Synthesis typically involves coupling 2-ethylhexanoic acid with 2-(diethylamino)ethanol, followed by hydrochlorination. A common approach is to use carbodiimide-mediated esterification (e.g., EDC/HCl) under anhydrous conditions to minimize side reactions . For purification, recrystallization in ethanol or diethyl ether is recommended, followed by column chromatography (silica gel, chloroform/methanol gradient) to remove unreacted starting materials . Purity validation should combine:

  • HPLC (C18 column, UV detection at 254 nm) to assess ≥98% purity.
  • 1H/13C NMR to confirm structural integrity (e.g., diethylamino proton shifts at δ 2.5–3.0 ppm, ester carbonyl at ~170 ppm) .
  • Elemental analysis to verify Cl⁻ content (~14.5% for hydrochloride salt) .

Advanced: How can reaction conditions be optimized to maximize yield while minimizing byproducts?

Methodological Answer:
Optimization requires a dual computational-experimental approach:

  • Computational modeling : Use density functional theory (DFT) to predict reaction pathways and identify energy barriers for side reactions (e.g., hydrolysis of the ester group) .
  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, stoichiometry). For example, higher yields are observed in dichloromethane at 0–5°C with a 1.2:1 molar ratio of 2-ethylhexanoic acid to diethylaminoethanol .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track esterification progress and terminate reactions at ~90% conversion to prevent degradation .

Basic: What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

  • pH-dependent UV-Vis spectroscopy : Monitor absorbance shifts (200–300 nm) to identify protonation states of the diethylamino group (pKa ~8.5–9.0) .
  • Stability studies : Incubate solutions at pH 2–10 (37°C, 24 hr) and analyze degradation products via LC-MS. Hydrolysis of the ester bond is predominant at pH >10, generating 2-ethylhexanoic acid and diethylaminoethanol .
  • Solid-state stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C indicates high thermal stability) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Contradictions often arise from impurities, stereochemical variations, or assay conditions. Mitigation strategies include:

  • Chiral HPLC : Verify enantiomeric purity, as residual (R)- or (S)-isomers may differentially interact with biological targets .
  • Standardized bioassays : Use cell lines with validated receptor expression (e.g., HEK293 for GPCR studies) and control for buffer ionic strength, which affects hydrochloride salt dissociation .
  • Metabolite profiling : Compare in vitro vs. in vivo metabolites using high-resolution mass spectrometry (HRMS) to identify active vs. inactive derivatives .

Advanced: What methodologies are recommended for studying its potential in drug delivery systems?

Methodological Answer:

  • Lipophilicity assessment : Measure logP (octanol/water) to predict membrane permeability. The diethylamino group enhances solubility in aqueous media (logP ~1.2), while the 2-ethylhexanoate ester increases lipid bilayer affinity .
  • Nanocarrier encapsulation : Formulate with PEGylated lipids (e.g., DPPC/cholesterol) and characterize particle size (dynamic light scattering) and drug loading efficiency (UV-Vis) .
  • In vitro release kinetics : Use dialysis membranes (MWCO 12 kDa) in PBS (pH 7.4 and 5.5) to simulate systemic vs. lysosomal environments .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks (GHS H314, H318) .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
  • Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can researchers address discrepancies in cytotoxicity data between in vitro and ex vivo models?

Methodological Answer:

  • Microenvironment modulation : Ex vivo models often retain immune cells; pretreat with cyclooxygenase inhibitors (e.g., indomethacin) to suppress confounding cytokine release .
  • Dosage calibration : Adjust concentrations for protein binding (e.g., fetal bovine serum in vitro vs. human serum ex vivo) using equilibrium dialysis .
  • Metabolomic profiling : Compare intracellular ATP levels (CellTiter-Glo assay) to differentiate direct cytotoxicity from metabolic interference .

Basic: What computational tools are available to predict this compound’s reactivity in novel reactions?

Methodological Answer:

  • PubChem’s reactivity data : Access computed physicochemical properties (e.g., polar surface area, H-bond donors/acceptors) to predict solubility and reactivity .
  • ICReDD’s reaction path search : Combine quantum chemical calculations (Gaussian 16) with machine learning to identify feasible reaction pathways (e.g., nucleophilic acyl substitution) .

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